5-Hydroxymethylcytidine

Übersicht

Beschreibung

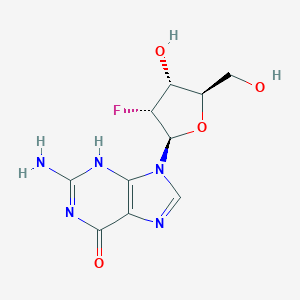

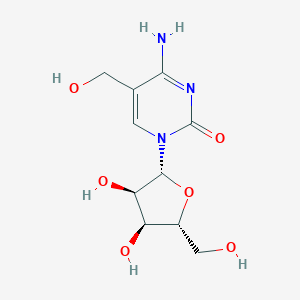

5-Hydroxymethylcytidine (5hmC) is a pyrimidine nucleoside . It is associated with cellular development and differentiation . Its distribution and biological function remain largely unexplored due to the lack of suitable detection methods .

Synthesis Analysis

The synthesis of 5-hydroxymethylcytidine involves the application of peroxotungstate-mediated chemical conversion of 5hmC to trihydroxylated thymine (thT) . This method has been used for base-resolution sequencing of 5hmC in RNA .Molecular Structure Analysis

The molecular formula of 5-Hydroxymethylcytidine is C10H15N3O6 . The IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one .Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxymethylcytidine is 273.24 g/mol . It has a computed XLogP3 value of -2.7 .Wissenschaftliche Forschungsanwendungen

Epigenetics Research

5-hmC is a significant epigenetic marker that plays a crucial role in DNA methylation processes, which are vital for gene regulation. It is formed by the oxidation of 5-methylcytosine (5mC) and is involved in the dynamic regulation of the epigenome .

Neurodegenerative Disease Studies

5-hmC has been associated with various neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease. Its levels and distribution in the brain are studied to understand its role in these conditions .

Developmental Biology

In neural progenitor cells and during neurodevelopment, 5-hmC and TET enzymes play a significant role. They regulate gene expression essential for the development of the nervous system .

RNA Biology

5-hmC is also present in RNA, where it is associated with cellular development and differentiation. Its distribution and biological function in RNA are subjects of ongoing research, with implications for understanding RNA modifications .

Cancer Diagnostics

5-hmC signatures in circulating cell-free DNA are being explored as diagnostic and predictive biomarkers for various cancers, including lung and gastric cancer .

Gene Expression Regulation

The presence of 5-hmC in gene bodies is correlated with gene expression levels. It is considered both an intermediate in DNA demethylation and a stable epigenetic mark that may influence transcriptional activity .

Neuroscience

5-hmC is enriched in the central nervous system and is implicated in neurodevelopment and the response to environmental stress. Its function in the brain is a key area of investigation .

Pharmaceutical Research

While the direct use of 5-hmC in pharmaceuticals is not well-documented, its role in epigenetic regulation suggests potential therapeutic applications for drugs targeting epigenetic mechanisms .

Safety And Hazards

Zukünftige Richtungen

The future directions of 5-Hydroxymethylcytidine research are likely to focus on understanding its distribution and biological function, as these areas remain largely unexplored . Further studies are needed to explore its potential roles in cellular development, differentiation, and disease processes.

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEXJLMYXXIWPI-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347383 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethylcytidine | |

CAS RN |

19235-17-7 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

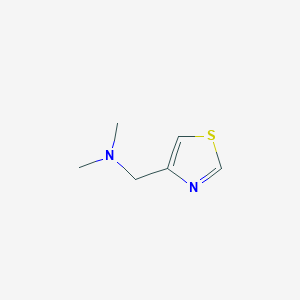

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.